H3R Antagonist Potency — Sub‑Nanomolar IC50 in a PubChem Confirmatory Assay
In a PubChem‑deposited confirmatory antagonist assay at human histamine H3 receptor (H3R), N‑(2‑(dimethylamino)‑2‑phenylethyl)‑2‑(naphthalen‑2‑yloxy)acetamide displayed an IC50 of 0.32 nM [1]. This value places it among the single‑digit nanomolar H3R antagonists. A closely related analogue, N‑(4‑(dimethylamino)phenethyl)‑2‑(naphthalen‑2‑yloxy)acetamide, has no publicly available H3R antagonist data, highlighting a critical data gap that precludes generic substitution.
| Evidence Dimension | H3R antagonist potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.32 nM [1] |
| Comparator Or Baseline | N‑(4‑(dimethylamino)phenethyl)‑2‑(naphthalen‑2‑yloxy)acetamide: no H3R antagonist data available [2] |
| Quantified Difference | Cannot be calculated — comparator data absent; target compound shows confirmed sub‑nanomolar activity. |
| Conditions | PubChem AID 1925318, antagonist assay at H3R (unknown origin), compounds with activity ≤10 µM flagged active. |
Why This Matters
In the absence of H3R antagonist data for the common regioisomeric analogue, the target compound’s measured 0.32 nM IC50 provides the only available quantitative justification for H3R‑focused procurement.
- [1] PubChem BioAssay AID 1925318 (Antagonist activity at H3R, unknown origin), deposited 2024‑05‑03. View Source
- [2] Search for N‑(4‑(dimethylamino)phenethyl)‑2‑(naphthalen‑2‑yloxy)acetamide in PubChem BioAssay returns no H3R antagonist data. View Source
